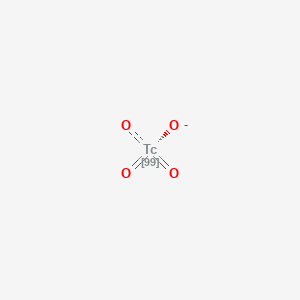
Technetium Tc-99m pertechnetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Technetium Tc-99m pertechnetate is a radiopharmaceutical compound widely used in nuclear medicine for diagnostic imaging. It is composed of the pertechnetate anion (TcO4-) with technetium in the +7 oxidation state. This compound is particularly valued for its ability to emit gamma rays, which can be detected by imaging equipment, allowing for the visualization of various organs and tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions
Technetium Tc-99m pertechnetate is typically produced from molybdenum-99, which decays to technetium-99m through beta decay. The process involves the use of a technetium-99m generator, where molybdenum-99 is adsorbed onto an alumina column. As molybdenum-99 decays, technetium-99m is eluted in the form of sodium pertechnetate (NaTcO4) using a saline solution .
Industrial Production Methods
In an industrial setting, technetium-99m is produced in nuclear reactors or particle accelerators. Molybdenum-99 is generated by irradiating molybdenum-98 with neutrons. The resulting molybdenum-99 is then processed to extract technetium-99m, which is subsequently used to prepare sodium pertechnetate for medical applications .
Chemical Reactions Analysis
Types of Reactions
Technetium Tc-99m pertechnetate primarily undergoes reduction reactions due to its high oxidation state. It can also participate in substitution reactions where the pertechnetate ion is replaced by other ligands.
Common Reagents and Conditions
Reduction of this compound often involves the use of reducing agents such as stannous chloride (SnCl2) under acidic conditions. Substitution reactions may involve ligands like phosphines or thiols, which can form complexes with technetium.
Major Products Formed
The reduction of this compound typically yields lower oxidation state technetium complexes, such as technetium-99m hexakis(2-methoxyisobutylisonitrile) (Tc-99m MIBI), which is used in myocardial perfusion imaging .
Scientific Research Applications
Chemistry
In chemistry, technetium Tc-99m pertechnetate is used to study the behavior of technetium in various oxidation states and to develop new radiopharmaceuticals.
Biology
In biological research, this compound is employed to trace the distribution of technetium in biological systems, aiding in the understanding of its biodistribution and pharmacokinetics.
Medicine
This compound is extensively used in medical diagnostics. It is utilized in imaging the thyroid, salivary glands, urinary bladder, and gastrointestinal tract. Its ability to highlight areas of abnormal function makes it invaluable in detecting conditions such as thyroid disorders, gastrointestinal bleeding, and vesico-ureteral reflux .
Industry
In industry, this compound is used in non-destructive testing to inspect the integrity of materials and structures. Its gamma-ray emission allows for the detection of internal defects without damaging the object being examined.
Mechanism of Action
Technetium Tc-99m pertechnetate exerts its effects through the emission of gamma rays, which are detected by imaging equipment. Upon intravenous injection, it distributes in the body similarly to iodine, concentrating in the thyroid gland, salivary glands, gastric mucosa, and choroid plexus. The gamma rays emitted by technetium-99m decay are captured by single photon emission computed tomography (SPECT) or gamma cameras, providing detailed images of the target organs .
Comparison with Similar Compounds
Similar Compounds
Iodine-123: Used in thyroid imaging, similar to technetium Tc-99m pertechnetate, but with different biodistribution and imaging characteristics.
Fluorine-18: Used in positron emission tomography (PET) imaging, offering higher resolution images but requiring different detection equipment.
Gallium-67: Used in infection and tumor imaging, with a longer half-life compared to technetium Tc-99m.
Uniqueness
This compound is unique due to its optimal half-life of 6 hours, which provides sufficient time for imaging procedures while minimizing radiation exposure to the patient. Its chemical properties allow for easy incorporation into various radiopharmaceuticals, making it highly versatile for different diagnostic applications .
Properties
Key on ui mechanism of action |
The pertechnetate ion distributes in the body similarly to the iodide ion, but is not organified when trapped in the thyroid gland. It also concentrates in the thyroid gland, salivary glands, gastric mucosa, and choroid plexus. However, in contrast to the iodide ion, the pertechnetate ion is released unchanged from the thyroid gland. |
|---|---|
CAS No. |
23288-61-1 |
Molecular Formula |
O4Tc- |
Molecular Weight |
162.904 g/mol |
IUPAC Name |
oxido(trioxo)(99Tc)technetium-99 |
InChI |
InChI=1S/4O.Tc/q;;;-1;/i;;;;1+1 |
InChI Key |
FXUHHSACBOWLSP-RCUQKECRSA-N |
Isomeric SMILES |
[O-][99Tc](=O)(=O)=O |
Canonical SMILES |
[O-][Tc](=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-(3-(3-Ethylbenzo[d]oxazol-3-ium-2-yl)allylidene)benzo[d]oxazol-3(2H)-yl)hexanoate](/img/structure/B10779540.png)
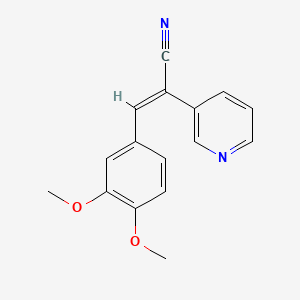
![(1R)-1,3-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B10779553.png)
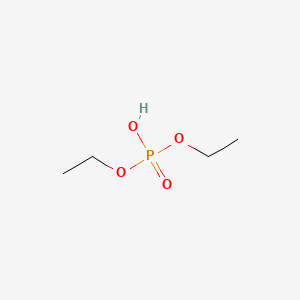
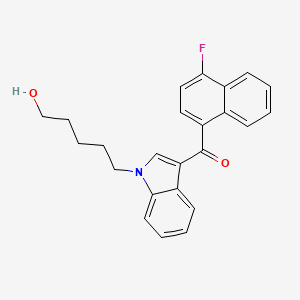
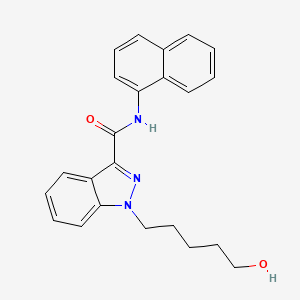
![N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-2-[(4-fluorophenyl)methyl]indazole-3-carboxamide](/img/structure/B10779584.png)
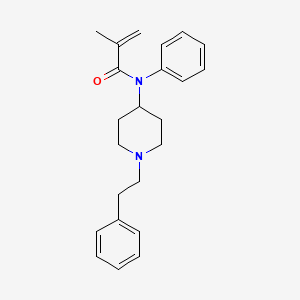
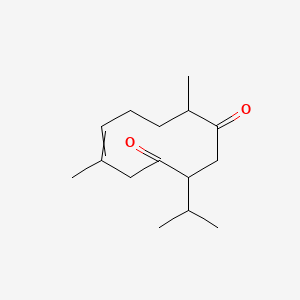
![(S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10779604.png)
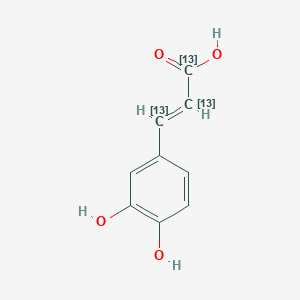
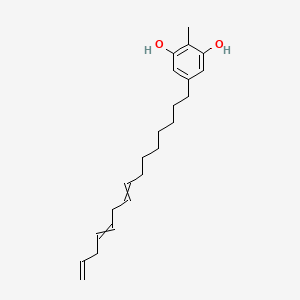
![Tert-Butyl [(1s)-2-Methyl-1-(1,3,4-Oxadiazol-2-Yl)propyl]carbamate](/img/structure/B10779617.png)
![(2R)-1-[4-({6-[(2,6-Difluorophenyl)amino]pyrimidin-4-YL}amino)phenoxy]-3-(dimethylamino)propan-2-OL](/img/structure/B10779629.png)
